2-{[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]carbamoyl}phenyl acetate
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Overview
Description
2-[(3-BENZOYL-1,1-DIOXIDO-2-PENTYL-2H-1,2-BENZOTHIAZIN-4-YL)CARBAMOYL]PHENYL ACETATE is a complex organic compound with the molecular formula C29H28N2O6S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-BENZOYL-1,1-DIOXIDO-2-PENTYL-2H-1,2-BENZOTHIAZIN-4-YL)CARBAMOYL]PHENYL ACETATE typically involves multiple steps. One common method includes the reaction of 3-benzoyl-4-hydroxy-1,1-dioxido-2-pentyl-2H-1,2-benzothiazine with phenyl acetate under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-BENZOYL-1,1-DIOXIDO-2-PENTYL-2H-1,2-BENZOTHIAZIN-4-YL)CARBAMOYL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
2-[(3-BENZOYL-1,1-DIOXIDO-2-PENTYL-2H-1,2-BENZOTHIAZIN-4-YL)CARBAMOYL]PHENYL ACETATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-BENZOYL-1,1-DIOXIDO-2-PENTYL-2H-1,2-BENZOTHIAZIN-4-YL)CARBAMOYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl 4-methylbenzoate
- N-(3-Benzoyl-1,1-dioxido-2-pentyl-2H-1,2-benzothiazin-4-yl)-2-methoxybenzamide
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C29H28N2O6S |
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Molecular Weight |
532.6 g/mol |
IUPAC Name |
[2-[(3-benzoyl-1,1-dioxo-2-pentyl-1λ6,2-benzothiazin-4-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C29H28N2O6S/c1-3-4-12-19-31-27(28(33)21-13-6-5-7-14-21)26(23-16-9-11-18-25(23)38(31,35)36)30-29(34)22-15-8-10-17-24(22)37-20(2)32/h5-11,13-18H,3-4,12,19H2,1-2H3,(H,30,34) |
InChI Key |
HZTPFPGXQKKGRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)C3=CC=CC=C3OC(=O)C)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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